molecular formula C15H23ClFN3O3 B601378 Linezolid Impurity D HCl CAS No. 1391068-25-9

Linezolid Impurity D HCl

Cat. No.: B601378
CAS No.: 1391068-25-9
M. Wt: 347.81
InChI Key:
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Description

Linezolid Impurity D Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections. The presence of impurities like Linezolid Impurity D Hydrochloride can affect the quality and efficacy of the final pharmaceutical product.

Mechanism of Action

Target of Action

Linezolid Impurity D HCl, also known as 4TJE55ZJH3, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it an effective target for antibacterial activity .

Mode of Action

Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This interaction inhibits the initiation of bacterial protein synthesis, thereby preventing bacteria from dividing .

Biochemical Pathways

Linezolid’s mode of action affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, it disrupts the formation of the 70S initiation complex, a critical component in the protein synthesis pathway . This disruption leads to the inhibition of bacterial protein synthesis, affecting the growth and reproduction of the bacteria .

Pharmacokinetics

Linezolid has been found to have 100% bioavailability, meaning it can be fully absorbed in the body . It has an extensive volume of distribution, indicating that it can distribute well into body tissues . The dose is typically 600 mg every 12 hours, and no dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement . Plasma linezolid concentrations and AUCs increase proportionally with dose, irrespective of the route of administration .

Result of Action

The result of Linezolid’s action is the inhibition of bacterial protein synthesis, which leads to the prevention of bacterial reproduction . This makes it effective against infections caused by susceptible Gram-positive bacteria, including nosocomial pneumonia, community-acquired pneumonia, skin and skin structure infections, and vancomycin-resistant Enterococcus faecium infections .

Action Environment

Linezolid’s action can be influenced by environmental factors such as temperature and light. Studies have shown that Linezolid is stable at 4–6 °C throughout the course of the study, whereas at 25 °C it proved stable over a period of 24 hours required for administration of parenteral nutrition mixtures . Therefore, the storage conditions can significantly influence the stability of Linezolid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linezolid Impurity D Hydrochloride involves multiple steps, starting from basic organic compounds. One common route involves the reaction of oxazolidinone with mesyl chloride to form the mesyl derivative, which is then further processed to yield Linezolid Impurity D Hydrochloride . The reaction conditions typically include the use of solvents like methanol and catalysts such as sodium azide .

Industrial Production Methods

In industrial settings, the production of Linezolid Impurity D Hydrochloride is closely monitored to ensure minimal contamination of the final Linezolid product. Techniques such as ion chromatography are employed to detect and quantify the levels of impurities . The industrial synthesis often involves continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Linezolid Impurity D Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

    Catalysts: Sodium azide, solid alkali catalyst resin.

Major Products Formed

The major products formed from these reactions include various derivatives of oxazolidinone, such as mesyl derivatives and azide intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linezolid Impurity D Hydrochloride is unique due to its specific formation pathway involving mesyl chloride and its distinct chemical structure. Its presence can significantly impact the quality of Linezolid, necessitating stringent quality control measures .

Properties

IUPAC Name

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKMMBPPUHHRKD-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391068-25-9
Record name N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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